molecular formula C6H3N3O6 B3058004 1,3,5-Triazine-2,4,6-tricarboxylic acid CAS No. 87145-66-2

1,3,5-Triazine-2,4,6-tricarboxylic acid

Cat. No.: B3058004
CAS No.: 87145-66-2
M. Wt: 213.1 g/mol
InChI Key: KIOHKYKNIXESSZ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-tricarboxylic acid is an organic compound with the molecular formula C6H3N3O6 It is a derivative of triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-tricarboxylic acid can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide. Another method is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo substitution reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6-tricarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1,3,5-triazine-2,4,6-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O6/c10-4(11)1-7-2(5(12)13)9-3(8-1)6(14)15/h(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHKYKNIXESSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600418
Record name 1,3,5-Triazine-2,4,6-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87145-66-2
Record name 1,3,5-Triazine-2,4,6-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine-2,4,6-tricarboxylic acid
Reactant of Route 2
1,3,5-Triazine-2,4,6-tricarboxylic acid
Reactant of Route 3
1,3,5-Triazine-2,4,6-tricarboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazine-2,4,6-tricarboxylic acid
Reactant of Route 5
1,3,5-Triazine-2,4,6-tricarboxylic acid
Reactant of Route 6
1,3,5-Triazine-2,4,6-tricarboxylic acid

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